Methyl 4-(p-nitrophenoxy)butyrate
Overview
Description
Methyl 4-(p-nitrophenoxy)butyrate is a yellow crystalline solid with the molecular formula C11H13NO5 and a molecular weight of 239.2246 . This compound is widely used in the synthesis of pharmaceuticals and agrochemicals, serving as an intermediate in the production of various drugs and pesticides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(p-nitrophenoxy)butyrate typically involves the reaction of methyl-4-bromobutyrate with 4-nitrophenol in the presence of potassium carbonate and potassium iodide in acetone. The reaction mixture is refluxed for at least 72 hours . The completion of the reaction is confirmed by thin-layer chromatography (TLC), and the product is isolated through filtration and concentration .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(p-nitrophenoxy)butyrate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The nitrophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for the reduction of the ester group.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 4-(p-aminophenoxy)butyrate
Reduction: 4-(p-nitrophenoxy)butanoic acid
Substitution: Various substituted phenoxybutyrates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(p-nitrophenoxy)butyrate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of agrochemicals, including herbicides and insecticides.
Mechanism of Action
The mechanism of action of Methyl 4-(p-nitrophenoxy)butyrate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(p-aminophenoxy)butyrate
- Methyl 4-(p-methoxyphenoxy)butyrate
- Methyl 4-(p-chlorophenoxy)butyrate
Uniqueness
Methyl 4-(p-nitrophenoxy)butyrate is unique due to its nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the nitro group allows for specific reactions, such as reduction to an amino group, which can lead to unique biological interactions and applications.
Properties
IUPAC Name |
methyl 4-(4-nitrophenoxy)butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-16-11(13)3-2-8-17-10-6-4-9(5-7-10)12(14)15/h4-7H,2-3,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMZBXYBWMBFNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCOC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50182582 | |
Record name | Methyl 4-(p-nitrophenoxy)butyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50182582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28341-53-9 | |
Record name | Methyl 4-(p-nitrophenoxy)butyrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028341539 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 4-(p-nitrophenoxy)butyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50182582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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